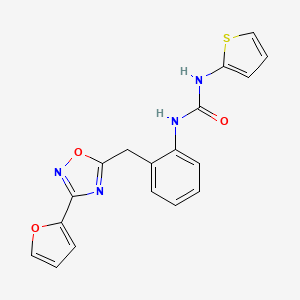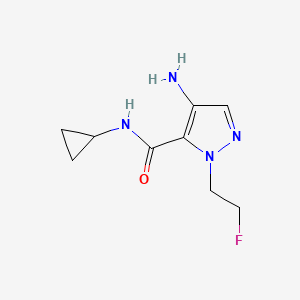![molecular formula C22H28N6O4 B2842022 5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1021026-25-4](/img/structure/B2842022.png)
5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a pyrido[2,3-d]pyrimidine derivative, which is a type of heterocyclic compound. Heterocyclic compounds are common structural units in pharmacological drugs and medicinal chemistry . Several heterocyclic compounds exhibit good biological activity .
Molecular Structure Analysis
The compound contains several functional groups, including a piperazine ring and a pyrido[2,3-d]pyrimidine moiety. These groups are often found in biologically active compounds .Aplicaciones Científicas De Investigación
Anticancer Applications
This compound has been studied for its potential anticancer properties . Specifically, it has shown pronounced anticancer activity against breast cancer and melanoma cell lines . Additionally, it exhibited a moderate effect primarily on renal cancer cell lines . These findings provide valuable insights for further structural modifications in the quest for more potent anticancer agents .
Antibacterial Applications
The compound has also been studied for its antibacterial properties . Some derivatives of this compound have exhibited good antibacterial activity . This makes it a promising candidate for further research in the development of new antibacterial agents .
Antifungal Applications
Piperazine, a common structural motif in this compound, is known to be used in antifungal drugs . Therefore, it’s possible that this compound could also have potential applications in the treatment of fungal infections .
Antiviral Applications
Piperazine derivatives are also used in antiviral drugs . This suggests that the compound could potentially be used in the development of new antiviral medications .
Antipsychotic Applications
Piperazine is a component in potential treatments for Parkinson’s and Alzheimer’s disease . Therefore, this compound could potentially be used in the development of new treatments for these neurodegenerative diseases .
Antidepressant Applications
Piperazine derivatives are also used in antidepressant drugs . This suggests that the compound could potentially be used in the development of new antidepressant medications .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-[4-(cyclopropanecarbonyl)piperazin-1-yl]-1-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-24-19-18(21(31)28(22(24)32)14-17(29)26-8-2-3-9-26)16(6-7-23-19)25-10-12-27(13-11-25)20(30)15-4-5-15/h6-7,15H,2-5,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJWBRKQXZAGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)N3CCCC3)N4CCN(CC4)C(=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methylpurine-2,6-dione](/img/structure/B2841940.png)
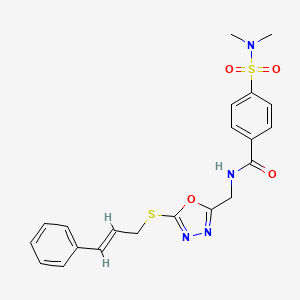

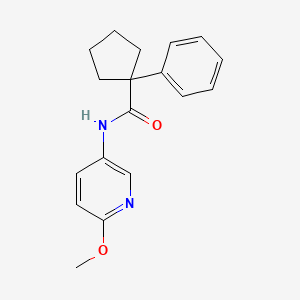
![4-{5-[(2S)-2-Pyrrolidinyl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/no-structure.png)
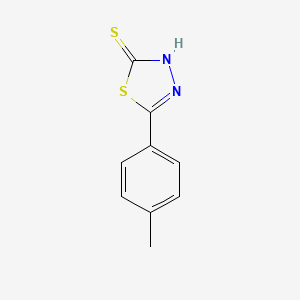
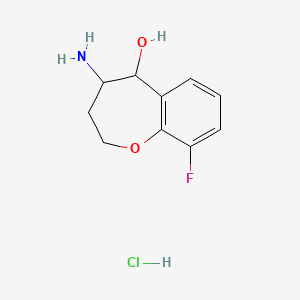
![1-(2,6-Difluorophenyl)-3-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]urea](/img/structure/B2841953.png)

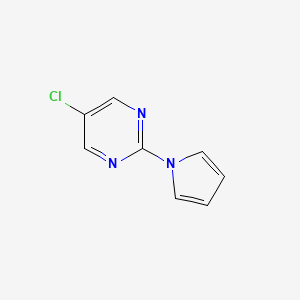
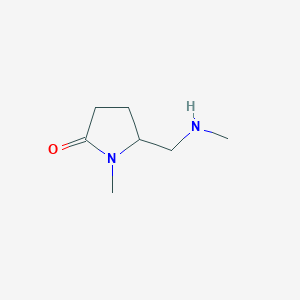
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(morpholine-4-sulfonyl)-1,4'-bipiperidine](/img/structure/B2841957.png)
